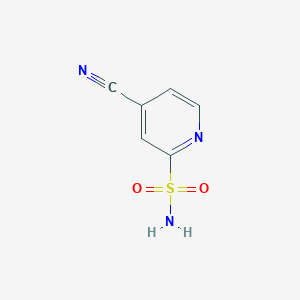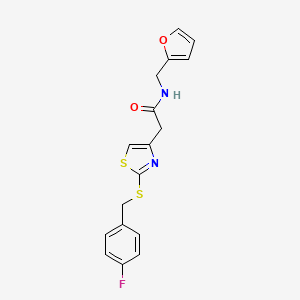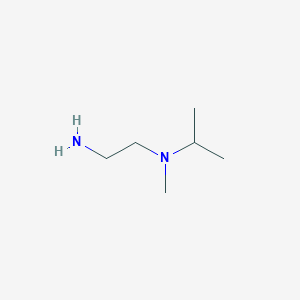![molecular formula C10H8F3N3O2 B2728930 1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2361634-27-5](/img/structure/B2728930.png)
1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various methods. One method involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . Another method involves the reaction of 6-Amino-1,3-dimethyluracil with aliphatic aldehydes on heating in formic acid .Molecular Structure Analysis
The molecular structure of pyridopyrimidine derivatives depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidine derivatives include condensation, cyclization, and elimination reactions . For example, the reaction of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives, including 1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione, are significant in medicinal chemistry due to their wide range of biological activities. These compounds have been explored for their anti-inflammatory, antibacterial, antiviral, antifungal, and antitumor properties. The synthesis methods for pyrimidines are diverse, offering multiple pathways to explore their pharmacological potential further. Their structure-activity relationships (SAR) are crucial for developing new compounds with minimized toxicity and enhanced efficacy (Rashid et al., 2021).
Optical and Electronic Applications
The study of pyrimidine derivatives extends beyond biological activity into the realm of materials science, particularly in developing optical sensors. Pyrimidine-based compounds have been used to synthesize optical sensors due to their ability to form both coordination and hydrogen bonds, making them excellent probes for detecting various analytes. This application underscores the versatility of pyrimidine derivatives in scientific research, bridging the gap between biology and material science (Jindal & Kaur, 2021).
Anti-cancer Research
The anticancer potential of pyrimidine derivatives has been extensively documented, with research focusing on their mechanisms of action against various cancer cells. These studies provide valuable insights into the design of new anticancer drugs, emphasizing the critical role of pyrimidine scaffolds in therapeutic development. Pyrimidines act through different mechanisms, highlighting their potential to target diverse biological pathways involved in cancer progression (Kaur et al., 2014).
Catalysis and Chemical Synthesis
The synthesis of pyrano[2,3-d]pyrimidine derivatives showcases the importance of pyrimidines in catalysis and chemical synthesis. These compounds are pivotal in medicinal and pharmaceutical industries, demonstrating broad applicability and bioavailability. The development of novel synthetic pathways using hybrid catalysts for pyrimidine derivatives emphasizes the ongoing research to enhance the efficiency and sustainability of these processes (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Pyridopyrimidine derivatives have been used as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Safety and Hazards
While specific safety and hazard information for “1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
properties
IUPAC Name |
1,3-dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-15-7-6(8(17)16(2)9(15)18)3-5(4-14-7)10(11,12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDHAFYBWTGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)
amine](/img/structure/B2728851.png)


![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)

![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)


![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)
![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)